3-Fluorothiophene-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Choose 3-Fluorothiophene-2-carboxylic acid (CAS 32431-84-8) over non-fluorinated analogs for precise ADME control: the C-3 fluorine sets pKa at 3.22 and LogD at -1.38, enabling deliberate ionization and lipophilicity tuning. Patent US10081617 validates this scaffold in Factor XIa inhibitors (IC50 250–323 nM). In DAAO programs, halogen substitution boosts potency from 7.8 µM to 0.04 µM. Essential for anticoagulant and CNS lead optimization. ≥98% purity. Order now.

Molecular Formula C5H3FO2S
Molecular Weight 146.14 g/mol
CAS No. 32431-84-8
Cat. No. B183963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorothiophene-2-carboxylic acid
CAS32431-84-8
Molecular FormulaC5H3FO2S
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1=CSC(=C1F)C(=O)O
InChIInChI=1S/C5H3FO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
InChIKeyWPHRBUAOSDHRDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorothiophene-2-carboxylic acid (CAS 32431-84-8) Procurement Guide for Research and Development


3-Fluorothiophene-2-carboxylic acid (CAS 32431-84-8) is a fluorinated heterocyclic building block with the molecular formula C5H3FO2S and a molecular weight of 146.14 g/mol . It consists of a thiophene ring substituted with a fluorine atom at the 3-position and a carboxylic acid group at the 2-position [1]. This compound is utilized as a key intermediate in medicinal chemistry and materials science, where the unique electronic effects of the fluorine atom influence the properties of downstream derivatives [2].

Why 3-Fluorothiophene-2-carboxylic acid Cannot Be Replaced by Non-Fluorinated or Other Halogenated Analogs


In medicinal chemistry and materials science, substituting a hydrogen or another halogen for a fluorine atom can drastically alter a molecule's physicochemical and biological properties. The small, highly electronegative fluorine atom in 3-Fluorothiophene-2-carboxylic acid modulates electronic distribution, lipophilicity, and metabolic stability in ways that other substituents cannot replicate [1]. Specifically, the fluorine atom at the 3-position creates a unique electronic environment that influences the reactivity of the carboxylic acid and the thiophene ring, affecting downstream synthesis and the performance of final compounds. Replacing this compound with non-fluorinated thiophene-2-carboxylic acid or a 3-chloro analog will result in molecules with different pKa, LogD, and binding affinities, potentially compromising the efficacy and selectivity of the target drug or material [2].

Quantitative Differentiation Evidence for 3-Fluorothiophene-2-carboxylic acid Against Comparators


Enhanced Physicochemical Profile: pKa and Lipophilicity (LogD) Compared to Non-Fluorinated Analog

The introduction of a fluorine atom significantly alters the acid dissociation constant (pKa) and lipophilicity (LogD) of the thiophene carboxylic acid scaffold. 3-Fluorothiophene-2-carboxylic acid exhibits a predicted pKa of 3.22±0.10, indicating it is a stronger acid than its non-fluorinated analog, thiophene-2-carboxylic acid [1]. Furthermore, at physiological pH (7.4), it has a LogD value of -1.38, demonstrating reduced lipophilicity compared to its neutral form (LogP ~1.69) [2]. These changes in ionization state and distribution coefficient at physiological pH directly impact passive membrane permeability and non-specific binding, critical parameters for drug candidates [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Validated Purity Specifications and Thermal Stability for Reliable Synthesis

For reproducible research and scale-up, high and verifiable purity is essential. 3-Fluorothiophene-2-carboxylic acid is commercially available with a minimum purity of 98.0%, as determined by Gas Chromatography (GC) and titration . The compound's melting point is consistently reported in the range of 175.0-179.0 °C (with decomposition), providing a reliable identifier and a quality control benchmark for received material . This level of purity and defined thermal property ensures consistency in downstream reactions, minimizing the impact of unknown impurities that could catalyze side reactions or poison catalysts, unlike less rigorously characterized alternatives.

Chemical Synthesis Quality Control Procurement

Proven Utility in High-Value Pharmaceutical Patents: Factor XIa Inhibitors

The 3-fluorothiophene-2-carboxylate moiety is a key structural component in potent, patented Factor XIa inhibitors. For instance, a derivative, methyl 4-(2-{3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]-1-oxido-5,6,7,8-tetrahydroquinolin-8-yl}-1H-imidazol-5-yl)-3-fluorothiophene-2-carboxylate (from US10081617, Example 130), demonstrates an IC50 of 323 nM against Factor XIa [1]. A closely related analog (Example 124) with a different core but the same 3-fluorothiophene-2-carboxylate tail exhibits an IC50 of 250 nM [2]. The presence and specific placement of the fluorine atom on the thiophene ring are crucial for achieving this level of potency and selectivity, as outlined in the patent's structure-activity relationship (SAR) [3]. Replacing this building block with a non-fluorinated or differently halogenated analog would likely result in a significant loss of inhibitory activity.

Medicinal Chemistry Anticoagulant Patent Analysis

Class-Level Validation as a Scaffold for D-Amino Acid Oxidase (DAAO) Inhibitors

Thiophene carboxylic acids have been identified as a promising new class of D-amino acid oxidase (DAAO) inhibitors, a target for treating neurological disorders like schizophrenia [1]. Structure-activity relationship (SAR) studies on this class reveal that small substituents, such as halogens, are well-tolerated on the thiophene ring and can modulate potency [2]. For example, the unsubstituted thiophene-2-carboxylic acid exhibits an IC50 of 7.8 µM, while the introduction of a chlorine atom in 5-chlorothiophene-3-carboxylic acid dramatically increases potency to an IC50 of 0.04 µM [3]. 3-Fluorothiophene-2-carboxylic acid, as a small, electron-withdrawing halogenated analog, serves as a critical starting material for exploring this chemical space. Its use allows medicinal chemists to directly probe the effect of 3-fluoro substitution on DAAO inhibition, a path validated by the class-level SAR.

Neuroscience Enzyme Inhibition Schizophrenia

High-Impact Application Scenarios for 3-Fluorothiophene-2-carboxylic acid Based on Evidence


Synthesis of Next-Generation Anticoagulants (Factor XIa Inhibitors)

Medicinal chemistry teams developing novel anticoagulants should prioritize 3-Fluorothiophene-2-carboxylic acid as a key building block. Evidence from US10081617 demonstrates that incorporating this moiety into complex molecules results in potent Factor XIa inhibitors with IC50 values in the 250-323 nM range [1]. The specific electronic and steric properties conferred by the 3-fluoro group are critical for target engagement and selectivity, making this compound a strategic choice for exploring intellectual property in this competitive therapeutic area.

Optimizing CNS Drug Candidates via DAAO Inhibition

Researchers targeting D-amino acid oxidase (DAAO) for neurological indications should utilize 3-Fluorothiophene-2-carboxylic acid. It belongs to a class of thiophene carboxylic acids validated as DAAO inhibitors, where SAR studies have shown that halogen substitution can dramatically improve potency (e.g., from 7.8 µM to 0.04 µM) [2]. This building block enables the systematic exploration of fluorine's effect on potency, metabolic stability, and blood-brain barrier penetration, accelerating the lead optimization process for schizophrenia and other CNS disorders [3].

Design of Compounds with Improved ADME Profiles

Drug discovery programs aiming to fine-tune the ADME properties of a lead series can strategically employ 3-Fluorothiophene-2-carboxylic acid. Its distinct physicochemical profile—a lowered pKa (3.22) and a negative LogD (-1.38) at physiological pH—contrasts sharply with non-fluorinated analogs [4]. This allows medicinal chemists to purposefully modulate a molecule's ionization state and lipophilicity, which are primary determinants of passive permeability, solubility, and plasma protein binding. This building block serves as a precision tool for property-based drug design [5].

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